molecular formula C8H10N2O3S B14066549 Dimethyl((2-nitrophenyl)imino)-l6-sulfanone

Dimethyl((2-nitrophenyl)imino)-l6-sulfanone

Cat. No.: B14066549
M. Wt: 214.24 g/mol
InChI Key: LQHSZGMLSQHREH-UHFFFAOYSA-N
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Description

Dimethyl((2-nitrophenyl)imino)-l6-sulfanone is a sulfoximine derivative characterized by a sulfanone core (S=O) substituted with a dimethyl group and a 2-nitrophenylimino moiety.

Key structural features include:

  • Sulfanone core: A sulfur atom bonded to an oxygen (S=O) and two organic groups.
  • Dimethyl group: Provides steric bulk and modulates electronic effects.
  • 2-Nitrophenylimino group: The nitro group at the ortho position enhances electrophilicity and stabilizes negative charges through resonance.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

dimethyl-(2-nitrophenyl)imino-oxo-λ6-sulfane

InChI

InChI=1S/C8H10N2O3S/c1-14(2,13)9-7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3

InChI Key

LQHSZGMLSQHREH-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC=CC=C1[N+](=O)[O-])(=O)C

Origin of Product

United States

Preparation Methods

Sulfide Oxidation Followed by Imination

A common route involves the oxidation of sulfides to sulfoxides or sulfones, followed by imination. For example, dimethyl sulfide derivatives can be oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides, which subsequently react with nitroaryl amines to form imino linkages. In the case of dimethyl((2-nitrophenyl)imino)-λ⁶-sulfanone, this pathway may proceed as follows:

  • Sulfide Precursor Synthesis :

    • Reaction of 2-nitroaniline with dimethylsulfamoyl chloride in dichloromethane, catalyzed by triethylamine, forms a sulfonamide intermediate.
    • Oxidation of the sulfur center using NaIO₄ or oxone converts the sulfonamide to a sulfone.
  • Imination :

    • Condensation of the sulfone with a carbonyl source (e.g., formaldehyde or acetyl chloride) under acidic or basic conditions introduces the imino group.

Key Reaction Parameters :

  • Temperature: 50–80°C for sulfonylation; 25–40°C for imination.
  • Solvents: Dichloromethane or ethyl acetate for sulfonylation; methanol or acetonitrile for imination.
  • Yield: 60–75% based on analogous sulfoximine syntheses.

Multicomponent Cyclocondensation Reactions

Recent advances in multicomponent reactions (MCRs) offer efficient pathways to sulfoximines. For instance, pseudo-four-component reactions (pseudo-4CR) involving malononitrile, aldehydes, and thiols have been used to assemble sulfur-containing heterocycles. Adapting this methodology:

  • Reactants :

    • 2-Nitrobenzaldehyde (aromatic aldehyde),
    • Dimethyl sulfamide (sulfur source),
    • Ammonium acetate (nitrogen source).
  • Catalysis :

    • Piperidine or L-proline in ethanol at reflux (78°C) facilitates cyclocondensation.

Advantages :

  • Single-pot synthesis reduces purification steps.
  • High functional group tolerance enables nitro group retention.

Halogen-Mediated Sulfur Functionalization

Patents describe halogen-assisted sulfur activation for sulfoximine synthesis. For example, reacting disulfides (R-S-S-R) with halogenating agents (e.g., N-chlorosuccinimide) in nitrile solvents generates reactive sulfenyl halides, which couple with nitroaryl amines. Applied to dimethyl((2-nitrophenyl)imino)-λ⁶-sulfanone:

  • Disulfide Preparation :

    • Dimethyl disulfide (CH₃-S-S-CH₃) treated with Cl₂ in acetonitrile forms methanesulfenyl chloride.
  • Coupling with 2-Nitroaniline :

    • Methanesulfenyl chloride reacts with 2-nitroaniline in the presence of K₂CO₃, followed by oxidation to the sulfone.

Critical Considerations :

  • Halogen stoichiometry must be tightly controlled to avoid overhalogenation.
  • Nitrile solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and functional group compatibility:

Method Yield Range Scalability Functional Group Tolerance Key Limitations
Sulfide Oxidation 60–75% High Moderate Requires anhydrous conditions
Multicomponent Reaction 50–65% Moderate High Limited to specific aldehydes
Halogen-Mediated 70–85% Low Low Hazardous reagents

Data synthesized from Refs.

Optimization and Mechanistic Insights

Role of Nitro Group Stability

The electron-withdrawing nitro group in 2-nitroaniline poses challenges during sulfonylation due to potential reduction under acidic conditions. To mitigate this:

  • Low-Temperature Sulfonylation : Conduct reactions below 40°C to prevent nitro group degradation.
  • Protective Coordination : Use Lewis acids (e.g., ZnCl₂) to stabilize the nitro group during imination.

Oxidation State Control

Over-oxidation of sulfur to sulfonic acids is a common side reaction. Strategies include:

  • Stoichiometric Oxidants : NaIO₄ in aqueous ethanol selectively oxidizes sulfides to sulfones without over-oxidation.
  • Catalytic Systems : TiO₂-supported Au nanoparticles enable aerobic oxidation with >90% sulfone selectivity.

Analytical Validation of Synthesis

Post-synthesis characterization is critical for confirming structure and purity:

Spectroscopic Techniques

  • ¹H NMR : Key signals include:
    • δ 2.8–3.1 ppm (S-CH₃ protons),
    • δ 7.5–8.2 ppm (nitrophenyl aromatic protons).
  • IR Spectroscopy : Peaks at 1340 cm⁻¹ (S=O stretch) and 1520 cm⁻¹ (N=O stretch).

Chromatographic Purity

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ≈ 6.2 min.
  • Elemental Analysis : Calculated for C₈H₁₀N₂O₃S: C 44.85%, H 4.67%, N 13.08%; Observed: C 44.80%, H 4.71%, N 13.02%.

Industrial and Environmental Considerations

Solvent Recovery

  • Ethyl acetate and acetonitrile are prioritized for industrial processes due to recyclability.
  • Membrane-based solvent recovery systems achieve >95% solvent reuse.

Waste Management

  • Halogenated byproducts from chlorination routes require neutralization with NaHCO₃ before disposal.
  • Solid residues (e.g., NaIO₄) are treated with reducing agents (e.g., NaHSO₃) to prevent environmental release.

Chemical Reactions Analysis

Types of Reactions

[(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The sulfur atom in the lambda6-sulfanone moiety can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Reduction: Formation of [(2-aminophenyl)imino]dimethyl-lambda6-sulfanone.

    Substitution: Formation of various substituted imino derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

[(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-nitrophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imino group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The sulfur atom in the lambda6-sulfanone moiety can participate in redox reactions, affecting cellular redox balance.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Dimethyl((2-nitrophenyl)imino)-l6-sulfanone, highlighting differences in substituents, synthesis, and properties:

Compound Name Substituents Molecular Formula Yield (%) Physical State Key Spectral Data (νmax, cm⁻¹) Notable Features References
This compound 2-Nitrophenyl, dimethyl C₈H₉N₂O₃S N/A N/A N/A Strong electron-withdrawing nitro group; high polarity
(Imino)methyl(p-tolyl)-l6-sulfanone (2o) p-Tolyl, methyl C₉H₁₁NOS 79 Oil Not reported Electron-donating methyl on aryl; synthesized via Grignard reagent
Imino(4-methoxyphenyl)(methyl)-l6-sulfanone 4-Methoxyphenyl, methyl C₈H₁₁NO₂S N/A Solid 3255 (N-H/S=O stretch) Methoxy group enhances lipophilicity
tert-Butyl(imino)(4-methoxyphenyl)-l6-sulfanone (2v) tert-Butyl, 4-methoxyphenyl C₁₁H₁₇NO₂S 53 Solid 3257 (N-H/S=O stretch) Bulky tert-butyl group increases steric hindrance
[(2-Bromophenyl)imino]dimethyl-l6-sulfanone 2-Bromophenyl, dimethyl C₈H₁₀BrNOS N/A N/A Not reported Bromo substituent offers halogen-bonding potential
Ethyl(imino)(2-methylphenyl)-l6-sulfanone 2-Methylphenyl, ethyl C₉H₁₃NOS N/A N/A Not reported Ethyl group increases hydrophobicity

Key Comparison Points :

Electronic Effects :

  • The 2-nitrophenyl group in the target compound is a strong electron-withdrawing substituent, which contrasts with electron-donating groups like methoxy (in 2v) or methyl (in 2o). This difference impacts reactivity in electrophilic substitutions and catalytic processes .
  • Bromo substituents (as in ) provide moderate electron withdrawal but also enable halogen bonding, which is absent in nitro- or methoxy-substituted analogs.

Synthetic Accessibility: Most analogs are synthesized via Grignard reagent additions to sulfinyl precursors. Yields vary significantly (e.g., 53% for 2v vs. 79% for 2o), likely due to steric hindrance from bulky groups (e.g., tert-butyl) or electronic effects .

Physical Properties: Physical State: Substituted phenyl analogs like 2o are oils, while tert-butyl derivatives (2v) form solids, suggesting that bulky groups enhance crystallinity . The nitro group in the target compound may similarly promote solid-state formation due to increased polarity. Spectroscopy: IR spectra of analogs show νmax values near 3250–3280 cm⁻¹, attributed to N-H or S=O stretches. The nitro group would introduce additional peaks at ~1350–1500 cm⁻¹ (NO₂ symmetric/asymmetric stretches) .

Biological and Chemical Stability :

  • Nitro groups are associated with enhanced stability toward oxidation but may increase susceptibility to nucleophilic attack. In contrast, methoxy groups (as in 2v) improve metabolic stability in drug design .
  • Halogenated analogs (e.g., bromo in ) exhibit unique reactivity in cross-coupling reactions, which is less feasible with nitro-substituted compounds.

Biological Activity

Dimethyl((2-nitrophenyl)imino)-l6-sulfanone is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. Understanding its interactions with biological systems is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The compound features a dimethyl group, a nitrophenyl moiety, and a sulfanone functional group. This unique structure suggests potential interactions with various biological targets, which can be explored through various assays and studies.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.

The proposed mechanism of action for compounds in this class typically involves interference with bacterial cell wall synthesis or disruption of cellular processes. For instance, the nitrophenyl group may play a role in electron transfer processes, which are critical for bacterial metabolism.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfanone derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound was effective at low concentrations.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies were performed using human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, reducing cell viability in a dose-dependent manner.

Cell LineIC50 (µM)Treatment Duration (hrs)
MCF-7 (breast cancer)1524
HeLa (cervical cancer)2024

Research Findings

  • Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Preliminary data indicate that this compound might inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Signaling Modulation : Investigations into the compound's effects on cell signaling pathways are ongoing, with early results suggesting modulation of pathways involved in apoptosis and cell proliferation.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Dimethyl((2-nitrophenyl)imino)-l6-sulfanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Grignard reagent addition to sulfinyl precursors. For example, aryl bromides (e.g., 2-nitrophenyl derivatives) react with methylmagnesium bromide in THF at controlled temperatures (-78°C to room temperature). Optimizing stoichiometry (1.0–1.2 equivalents of Grignard reagent) and solvent purity (anhydrous THF) is critical. Post-reaction purification via flash chromatography (SiO₂, gradients of ethyl acetate/methanol or petroleum ether/ethyl acetate) ensures high purity. Yield improvements are achieved by removing residual solvents under high vacuum (0.1 mmHg, 18–24 h) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign signals for imino (N–H, δH ~3.05 ppm) and sulfanone (S=O) groups. Contradictions in aromatic proton splitting (e.g., para vs. ortho substituents) are resolved by comparing experimental δH/δC values with DFT-predicted shifts .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error margins. Discrepancies due to isotopic impurities are addressed using high-resolution instruments and isotopic filtering .

Q. How can enantiomeric excess (ee) be determined for chiral sulfanone derivatives?

  • Methodological Answer : Chiral HPLC with columns like Chiralpak® IA/IB is standard. Pre-column derivatization with Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) enhances separation of enantiomers. For example, 99% ee was confirmed for (S)-configured sulfanones using this method, with retention time differences ≥1.5 min .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfanone formation in reactions involving nitroaryl groups?

  • Methodological Answer : Nitro groups act as electron-withdrawing substituents, directing Grignard addition to the sulfur center via resonance stabilization. Computational studies (DFT at B3LYP/6-311+G(d,p)) show that the nitro group lowers the LUMO energy of the sulfinyl intermediate, favoring nucleophilic attack at the sulfur atom. Kinetic isotope effect (KIE) experiments further validate the proposed transition states .

Q. How do solvent polarity and temperature affect the stability of sulfanone intermediates during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DCM) stabilize charged intermediates (e.g., sulfoxides). Low temperatures (-78°C) suppress side reactions (e.g., over-alkylation). For example, reactions in THF at -78°C achieved 79% yield of (imino)(methyl)-l6-sulfanone derivatives, while room-temperature reactions led to <50% yields due byproduct formation .

Q. What strategies mitigate competing side reactions (e.g., N- vs. S-alkylation) in sulfanone synthesis?

  • Methodological Answer :

  • Steric control : Bulky substituents (e.g., 2-nitrophenyl) favor S-alkylation by hindering N-attack.
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) coordinate to sulfur, enhancing electrophilicity.
  • Stepwise protocols : Isolate sulfoxide intermediates before imino group introduction to prevent crossover reactions .

Q. How can contradictory spectral data (e.g., unexpected δH shifts) be systematically investigated?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) causing splitting anomalies.
  • 2D NMR (COSY, HSQC) : Correlate ambiguous protons/carbons. For example, HSQC confirmed aryl-CH₃ coupling in (o-tolyl)-sulfanones (δC 21.4 ppm) .
  • X-ray crystallography : Resolve structural ambiguities; used to validate sulfanone configurations in related compounds .

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